molecular formula C22H26N6O3 B2825340 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 1170474-35-7

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2825340
CAS RN: 1170474-35-7
M. Wt: 422.489
InChI Key: XFIIWIMEGDMVDI-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O3 and its molecular weight is 422.489. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized, showing potent cytotoxic properties against various cancer cell lines, highlighting their potential as anticancer agents (Deady et al., 2003).

  • Toxicological Evaluation for Flavor Compounds : Novel compounds including variants of the compound have been evaluated for safety in food and beverage applications, demonstrating their potential as flavor modifiers without significant toxicity (Karanewsky et al., 2016).

  • Anticancer Agents Development : Pyrano[2,3-f]chromene-4,8-dione derivatives, related structurally to the query compound, have been synthesized and shown promising anticancer activities, suggesting the potential of related compounds in cancer treatment (Hongshuang et al., 2017).

  • Spectroscopic Characterization and Biological Evaluation : Schiff bases containing 1,2,4-triazole and pyrazole rings, related to the query compound, have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities, indicating potential therapeutic applications (Pillai et al., 2019).

Specialized Applications

  • Metal Complexes in Nucleobase Recognition : Metal complexes of alkylated model nucleobases, including 6-(3,5-dimethylpyrazol-1-yl)purine, have been synthesized and structurally characterized, showcasing applications in metal-mediated base pair formation and potential relevance in biochemistry and molecular biology (Sinha et al., 2015).

  • Synthesis Under Aqueous Micellar Conditions : A protocol for the synthesis of complex organic compounds, like 7-arylbenzopyrano[4,3-b]benzopyran-6,8-diones, under environmentally friendly conditions, demonstrates the importance of such methods in the sustainable synthesis of complex molecules (Ganguly et al., 2014).

  • Analgesic Activity Study : Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, structurally similar to the query compound, has revealed significant analgesic and anti-inflammatory properties, indicating potential applications in pain management and inflammation treatment (Zygmunt et al., 2015).

  • Antioxidant and Anti-Inflammatory Properties : The study of theophylline derivatives containing pyrazole rings, related to the query compound, has shown promising antioxidant and anti-inflammatory properties, suggesting potential therapeutic applications (Кorobko et al., 2018).

  • Structure-Activity Relationship in Antitubercular Agents : Investigation of compounds structurally similar to the query compound has been conducted to understand their mechanism of action against tuberculosis, highlighting the importance of structure-activity relationships in drug development (Samala et al., 2014).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-[(4-methoxyphenyl)methyl]-3-methyl-1-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-6-11-26-20(29)18-19(25(4)22(26)30)23-21(28-15(3)12-14(2)24-28)27(18)13-16-7-9-17(31-5)10-8-16/h7-10,12H,6,11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIIWIMEGDMVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2CC3=CC=C(C=C3)OC)N4C(=CC(=N4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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